molecular formula C19H22N2O3 B5268589 (2,5-DIMETHOXYPHENYL)[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL

(2,5-DIMETHOXYPHENYL)[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL

Cat. No.: B5268589
M. Wt: 326.4 g/mol
InChI Key: IOWBMUOTPSSDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-DIMETHOXYPHENYL)[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL is a complex organic compound that features a benzodiazole core with methoxy and isopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-DIMETHOXYPHENYL)[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a benzene ring followed by cyclization and functional group modifications . The reaction conditions often require the use of strong acids like polyphosphoric acid and catalysts such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2,5-DIMETHOXYPHENYL)[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms into the aromatic ring .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These studies aim to develop new therapeutic agents for treating diseases .

Medicine

In medicine, the compound’s derivatives are explored for their potential anti-inflammatory and anticancer properties. Research is ongoing to determine their efficacy and safety in clinical settings .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and photonics .

Mechanism of Action

The mechanism of action of (2,5-DIMETHOXYPHENYL)[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2,5-DIMETHOXYPHENYL)[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-12(2)21-16-8-6-5-7-15(16)20-19(21)18(22)14-11-13(23-3)9-10-17(14)24-4/h5-12,18,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWBMUOTPSSDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(C3=C(C=CC(=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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